molecular formula C21H23ClN2O2 B606514 CBL0137 hydrochloride CAS No. 1197397-89-9

CBL0137 hydrochloride

カタログ番号 B606514
CAS番号: 1197397-89-9
分子量: 370.877
InChIキー: BPBHWEHBIIPMNR-PXSFLOMMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .


Chemical Reactions Analysis

CBL0137 hydrochloride has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .


Physical And Chemical Properties Analysis

CBL0137 hydrochloride is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .

科学的研究の応用

Application in High-Grade Serous Ovarian Carcinomas (HGSCs) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of High-Grade Serous Ovarian Carcinomas (HGSCs) .

Summary of the Application

CBL0137 has been found to impair homologous recombination repair and sensitize high-grade serous ovarian carcinoma to PARP inhibitors . This is particularly significant as PARP inhibitors have shown clinical efficacy in BRCA-mutant or homologous recombination (HR)-deficient HGSCs .

Methods of Application or Experimental Procedures

The anti-cancer activity of CBL0137 was tested using a panel of HGSC cell lines and patient-derived tumor cells in vitro . RNA sequencing was used to map global transcriptomic changes in CBL0137-treated patient-derived HR-proficient HGSC cells .

Results or Outcomes

CBL0137 was found to exert significant anti-growth activity in vitro against HGSC cell lines and patient-derived tumor cells, and also reduced tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo .

Interaction with G-Quadruplex DNA Oligomers

Specific Scientific Field

This application falls under the field of Molecular Biology , specifically the interaction of CBL0137 with G-Quadruplex DNA Oligomers .

Summary of the Application

CBL0137 has been found to interact with G-Quadruplex DNA Oligomers . This interaction may provide a novel insight into the DNA-binding properties of CBL0137 .

Methods of Application or Experimental Procedures

The DNA binding properties of CBL0137 with model quadruplex DNA oligomers were studied by 1H NMR, CD, fluorescence and molecular modeling . The interaction of curaxin with two G-quadruplex structures, the single repeat of human telomere d(TTAGGGT)4 and the c-myc promoter Pu22 sequence, was investigated .

Results or Outcomes

The study provided molecular details of the interaction of curaxin with two G-quadruplex structures . This interaction supports the hypothesis that the interaction of curaxin with G-quadruplex may provide a novel insight into the DNA-binding properties of CBL0137 .

Epigenetic Activity of Curaxin CBL0137

Specific Scientific Field

This application falls under the field of Epigenetics and Oncology .

Summary of the Application

Curaxin CBL0137 is a new potent anticancer drug that has been shown to activate epigenetically silenced genes . It has a broad spectrum of anticancer effects, which was confirmed in more than 50 preclinical studies .

Methods of Application or Experimental Procedures

The effects of CBL0137 on the enzymes of the epigenetic system of transcription regulation were studied . The study reported that CBL0137 inhibits the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein .

Results or Outcomes

CBL0137 was found to decrease the level of integral DNA methylation in Ca Ski cells . It also decreases the level of BET family proteins, BRD2, BRD3, and BRD4, the key participants in transcription elongation .

Interaction with p53 and NF-κB

Specific Scientific Field

This application falls under the field of Molecular Biology and Cancer Biology .

Summary of the Application

CBL0137 has been found to functionally inactivate chromatin transcription complex, resulting in the effects on p53 and NF-κB and promoting cancer cell death .

Methods of Application or Experimental Procedures

The interaction of CBL0137 with p53 and NF-κB was studied . The study focused on the effects of CBL0137 on these two key proteins involved in cancer cell survival and death .

Results or Outcomes

CBL0137 was found to have a significant effect on p53 and NF-κB, promoting cancer cell death . This suggests that CBL0137 could be a potential therapeutic agent for cancer treatment .

Treatment of Glioblastoma, Melanoma, Sarcoma, Lymphoma, and Other Types of Cancer

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of various types of cancer including glioblastoma, melanoma, sarcoma, lymphoma , and others.

Summary of the Application

CBL0137 is currently involved in Phase I-II clinical trials for the treatment of glioblastoma, melanoma, sarcoma, lymphoma, and some other types of cancer . It possesses a broad spectrum of anticancer effects, which was confirmed in more than 50 preclinical studies .

Methods of Application or Experimental Procedures

The anticancer activity of CBL0137 is being tested in clinical trials . The specific methods of application or experimental procedures would depend on the type of cancer being treated and the design of the clinical trial .

Results or Outcomes

The results or outcomes of these clinical trials are not yet available as the trials are still ongoing . However, the broad spectrum of anticancer effects of CBL0137 has been confirmed in preclinical studies .

Interaction with DNA Methyltransferase DNMT3a

Specific Scientific Field

This application falls under the field of Molecular Biology and Epigenetics .

Summary of the Application

CBL0137 has been found to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . This interaction may provide a novel insight into the DNA-binding properties of CBL0137 .

Safety And Hazards

CBL0137 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

CBL0137 hydrochloride has shown significant anti-growth activity in vitro against high-grade serous ovarian carcinoma (HGSC) cell lines and patient-derived tumor cells, and also reduces tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . These findings suggest that combination of CBL0137 and PARP inhibition represents a novel therapeutic strategy for HR-proficient HGSCs that express high levels of SSRP1 and should be investigated in the clinic .

特性

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKBBVMDMKAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CBL0137 hydrochloride

CAS RN

1197397-89-9
Record name CBL-0137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
P Kumar, M Mathayan, SP Smieszek, BP Przychodzen… - Virology, 2022 - Elsevier
Recurrent waves of COVID19 remain a major global health concern. Repurposing either FDA-approved or clinically advanced drug candidates can save time and effort required for …
Number of citations: 9 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。